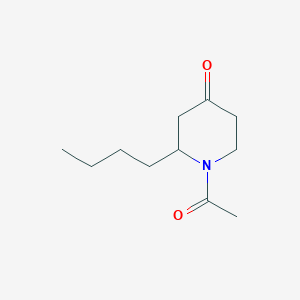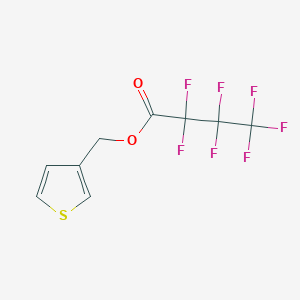
(Thiophen-3-yl)methyl heptafluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Thiophen-3-yl)methyl heptafluorobutanoate is a chemical compound that features a thiophene ring substituted with a heptafluorobutanoate ester group. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties. The heptafluorobutanoate group introduces fluorine atoms, which can significantly alter the compound’s reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Thiophen-3-yl)methyl heptafluorobutanoate typically involves the esterification of thiophen-3-ylmethanol with heptafluorobutyric acid or its derivatives. Common synthetic routes include:
Esterification Reaction: Thiophen-3-ylmethanol reacts with heptafluorobutyric anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Condensation Reaction: Thiophen-3-ylmethanol can also react with heptafluorobutyric acid chloride in the presence of a base like pyridine or triethylamine to form the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(Thiophen-3-yl)methyl heptafluorobutanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophen-3-ylmethanol.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(Thiophen-3-yl)methyl heptafluorobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of organic semiconductors and conductive polymers.
Biology: Investigated for its potential as a bioactive compound due to the presence of the thiophene ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (Thiophen-3-yl)methyl heptafluorobutanoate involves its interaction with molecular targets through the thiophene ring and the heptafluorobutanoate group. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the fluorine atoms can form strong hydrogen bonds and dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophen-3-ylmethanol: Lacks the heptafluorobutanoate group, making it less reactive and less hydrophobic.
Heptafluorobutyric acid: Contains the fluorinated ester group but lacks the thiophene ring, limiting its electronic properties.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups, leading to distinct reactivity and applications.
Uniqueness
(Thiophen-3-yl)methyl heptafluorobutanoate is unique due to the combination of the thiophene ring and the heptafluorobutanoate group. This combination imparts unique electronic properties, high stability, and potential biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
879479-80-8 |
|---|---|
Molekularformel |
C9H5F7O2S |
Molekulargewicht |
310.19 g/mol |
IUPAC-Name |
thiophen-3-ylmethyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C9H5F7O2S/c10-7(11,8(12,13)9(14,15)16)6(17)18-3-5-1-2-19-4-5/h1-2,4H,3H2 |
InChI-Schlüssel |
DMOQWLBAZSQSAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1COC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
![(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14185890.png)



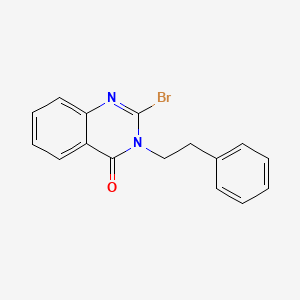
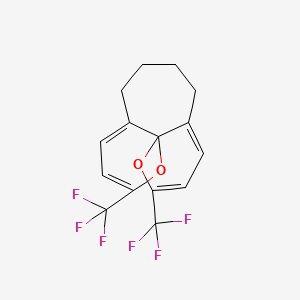

![N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14185951.png)
![8-((trans)-3-Fluoropiperidin-4-yloxy)-2-(7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinoline](/img/structure/B14185954.png)
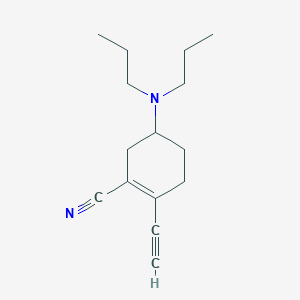
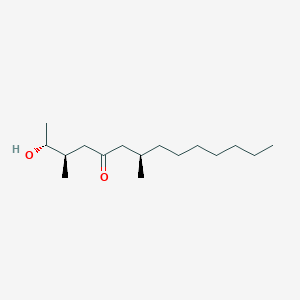
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone](/img/structure/B14185973.png)
